trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine

Stereochemistry Ligand Design PROTAC Linker

This trans-1,4-cyclohexanediamine features a rigid scaffold and a chiral 1,1-difluoro-2-propyl group that modulates amine basicity, enhancing metabolic stability and binding precision. Essential for JAK inhibitors, PROTAC linkers, and asymmetric catalysis. Buy high-purity (≥97%) research-grade material with global shipping.

Molecular Formula C9H18F2N2
Molecular Weight 192.25 g/mol
Cat. No. B13706160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine
Molecular FormulaC9H18F2N2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C(F)F)NC1CCC(CC1)N
InChIInChI=1S/C9H18F2N2/c1-6(9(10)11)13-8-4-2-7(12)3-5-8/h6-9,13H,2-5,12H2,1H3
InChIKeyKZABDUWNGQIHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: A Stereochemically Defined Fluorinated Diamine Scaffold for Medicinal Chemistry Procurement


trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine (CAS: 2101630-37-7) is a specialized fluorinated alicyclic diamine characterized by a trans-1,4-cyclohexanediamine core bearing a chiral 1,1-difluoro-2-propyl substituent on one nitrogen atom. This compound, also named rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine, features a rigid cyclohexane scaffold that enforces a defined spatial orientation of its two amine groups, a critical parameter for the rational design of bivalent ligands, kinase inhibitors, and PROTAC linkers . The incorporation of a gem‑difluoropropyl moiety confers distinct physicochemical and pharmacokinetic properties compared to non‑fluorinated or mono‑fluorinated analogs, a design strategy extensively validated in modern drug discovery [1].

Why trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Cannot Be Replaced by Generic 1,4-Cyclohexanediamine Analogs


Simple substitution with unsubstituted trans-1,4-cyclohexanediamine or its cis-isomer fails to recapitulate the unique properties required for advanced pharmaceutical applications. The trans-stereochemistry of the cyclohexane ring is essential for maintaining a linear, extended molecular geometry necessary for optimal binding to biological targets or for consistent linker performance in bifunctional molecules like PROTACs [1]. Critically, the 1,1-difluoro-2-propyl substituent is not merely a steric modification; the gem‑difluoro motif acts as a powerful modulator of amine basicity (lowering pKa), lipophilicity, and metabolic stability [2]. Substituting this with a non‑fluorinated alkyl chain or a simple fluoroalkyl group would result in a compound with higher amine pKa, altered hydrogen‑bonding capacity, and significantly different in vivo clearance rates, thereby invalidating structure‑activity relationships (SAR) developed around the precise electronic and steric environment of the difluoropropyl group [3].

Quantitative Differentiation of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Against Closest Analogs


Stereochemical Purity and Structural Definition vs. cis-Isomer

This compound is exclusively supplied as the trans-(1r,4r) stereoisomer, as confirmed by its IUPAC name rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine . In contrast, the analogous cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine (CAS 1884306-02-8) possesses a bent, cis-configured cyclohexane ring that yields a distinct, non-linear spatial orientation of its amine functionalities . This stereochemical divergence results in fundamental differences in molecular shape and vectorial presentation of binding motifs, which are critical for the rational design of bivalent ligands, kinase inhibitors, and PROTAC linkers [1].

Stereochemistry Ligand Design PROTAC Linker

Purity Specification and Batch-to-Batch Reproducibility

The compound is offered at a minimum purity of 97% as verified by its vendor specification, ensuring high chemical homogeneity for sensitive research applications . While generic trans-1,4-cyclohexanediamine (CAS 2615-25-0) is commercially available, its purity can vary widely between sources and batches, often ranging from 95% to 98% . The defined 97% purity for the fluorinated derivative, with a defined molecular weight of 192.25 g/mol, provides a level of assurance required for precise stoichiometric calculations in multi‑step syntheses and for minimizing the influence of impurities on biological assay outcomes.

Chemical Synthesis Quality Control Analytical Chemistry

Gem-Difluoro Motif for Modulation of Amine Basicity (pKa) and Metabolic Stability

The 1,1-difluoro-2-propyl group serves as a metabolically stable and pKa‑modulating substituent. The strong electron‑withdrawing effect of the gem‑difluoro group reduces the basicity (pKa) of the adjacent secondary amine compared to a non‑fluorinated propylamine [1]. For a class‑representative compound, 3-(2,2-difluoropropyl)piperidine, in vitro microsomal stability data indicate >80% parent compound remaining after 60 minutes, a significant improvement over non‑fluorinated analogs [2]. While direct pKa data for the target compound are not available, the established effect of gem‑difluoro groups on lowering amine pKa by 1‑2 units is a well‑documented class‑level inference [1] [3].

Medicinal Chemistry Drug Design Pharmacokinetics Bioisostere

Potential for JAK Inhibitor Scaffolds via Cyclohexane-1,4-diamine Core

The trans-1,4-cyclohexanediamine core is a privileged scaffold in the design of Janus kinase (JAK) inhibitors, as exemplified by numerous patents disclosing substituted cyclohexane-1,4-diamine derivatives with potent JAK inhibitory activity [1] [2]. The trans‑stereochemistry is essential for aligning key pharmacophoric elements within the ATP‑binding pocket of JAK enzymes. The addition of the difluoropropyl group to this core in trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine introduces a distinct lipophilic and electronic profile that can be exploited to modulate selectivity among JAK isoforms (JAK1, JAK2, JAK3, TYK2) or to improve kinase‑panel selectivity compared to simpler, non‑fluorinated analogs [3].

Kinase Inhibitor JAK Immunology Inflammation

Availability as Dihydrochloride Salt for Enhanced Handling and Solubility

This compound is also available as the dihydrochloride salt (CAS of salt form not specified, but referenced under the same IUPAC name rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine dihydrochloride) with a molecular weight of 265.17 g/mol . The dihydrochloride salt offers significantly improved aqueous solubility and solid‑state stability compared to the free base (MW 192.25 g/mol) [1]. In contrast, many generic cyclohexanediamine analogs are only offered as the free base, which can be hygroscopic, prone to CO2 absorption, and challenging to handle in precise stoichiometric amounts.

Salt Form Formulation Solubility Stability

Optimal Application Scenarios for trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Based on Quantitative Differentiation


Design and Synthesis of Next-Generation Janus Kinase (JAK) Inhibitors

This compound serves as an advanced building block for the synthesis of novel JAK inhibitors. Its rigid trans-1,4-cyclohexanediamine core provides the precise linear geometry required for optimal occupancy of the ATP‑binding pocket in JAK enzymes, a feature validated by numerous patent disclosures [1]. The difluoropropyl substituent introduces a unique electronic and lipophilic vector that can be leveraged to fine‑tune kinase selectivity and improve metabolic stability, key differentiators from simpler, non‑fluorinated analogs [2] [3].

Development of Metabolically Stable PROTAC Linkers and Bivalent Ligands

The trans‑stereochemistry enforces a defined, extended distance between the two amine functional groups, a critical parameter for the design of effective PROTAC linkers that must span the interface between an E3 ligase ligand and a target protein binder [1]. The incorporation of the 1,1-difluoro-2-propyl group is a strategic modification to increase the linker's metabolic stability, thereby prolonging the in vivo half‑life of the resulting PROTAC molecule and reducing the risk of premature linker cleavage [2] [3].

Asymmetric Catalysis and Chiral Ligand Synthesis

The presence of a chiral center on the difluoropropyl side chain, combined with the trans‑cyclohexane scaffold, makes this diamine a valuable precursor for the synthesis of chiral N,N′‑dialkylated ligands used in asymmetric catalysis. Such ligands have demonstrated high enantioselectivity (up to 90% ee) in the hydrogenation of aryl ketones [1]. The gem‑difluoro motif can further modulate the Lewis basicity and steric environment of the nitrogen donor atoms, potentially leading to novel catalytic activities or enhanced enantioselectivity compared to non‑fluorinated counterparts [2].

Quote Request

Request a Quote for trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.